molecular formula C22H24N2O4 B1346842 tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate CAS No. 885266-56-8

tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate

Cat. No. B1346842
CAS RN: 885266-56-8
M. Wt: 380.4 g/mol
InChI Key: ZBCKKSQEEBLGDU-UHFFFAOYSA-N
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Description

Tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate, also known as TBBDIEC, is an organic compound belonging to the class of carbamates. It is a derivative of the isoindolone family and is used in a variety of applications, including pharmaceuticals, diagnostics, and research. TBBDIEC has been studied extensively over the past few decades, and its synthesis, mechanism of action, biochemical and physiological effects, and applications in research have been well documented.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound can be used in the synthesis of novel heterocyclic compounds. For instance, it has been used in the first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems . This has led to a series of structurally novel derivatives .

Biological Activity Enhancement

The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . For example, it has been reported that attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .

Lipophilicity Increase

Introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall . This property is crucial in drug design and delivery.

Synthesis of Natural Product Intermediates

The compound can be used in the synthesis of intermediates of natural products. For example, ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was synthesized from L-Serine . Jaspine B is isolated from various sponges and has cytotoxic activity against several human carcinoma cell lines .

Anticonvulsant Drug Synthesis

The compound is an important intermediate in the synthesis of Lacosamide , an anticonvulsant drug approved for the adjunctive treatment of partial-onset seizures and neuropathic pain .

Medicinal Chemistry

The compound plays a significant role in medicinal chemistry due to its structural diversity. Structural diversity is important in medicinal and combinatorial chemistry as a faster and more efficient route toward new drug discovery .

properties

IUPAC Name

tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-22(2,3)28-21(27)23-16(13-15-9-5-4-6-10-15)14-24-19(25)17-11-7-8-12-18(17)20(24)26/h4-12,16H,13-14H2,1-3H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCKKSQEEBLGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate

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